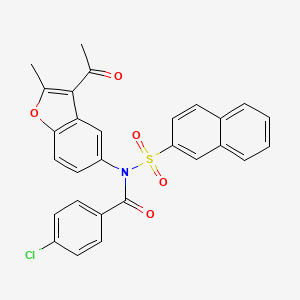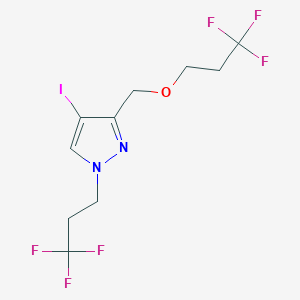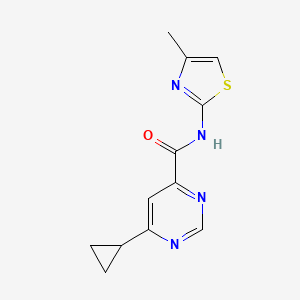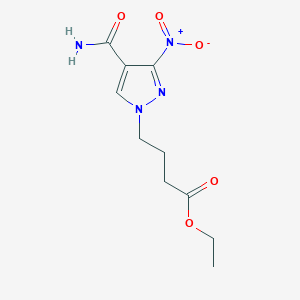
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-(naphthalen-2-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions starting from basic precursors such as o-phenylenediamine, naphthalene derivatives, and acetic or chloroacetyl derivatives. For example, Salahuddin et al. (2014) demonstrated the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazide by using Chloramin-T, indicating a potential pathway for synthesizing complex naphthalene-based compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, Younes et al. (2020) described the synthesis of benzamide derivatives through direct acylation reactions, which might relate to the methods used for creating compounds with benzamide and naphthalene structures (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Molecular Structure Analysis
X-ray single crystallography is commonly used to reveal the solid-state properties of compounds, as seen in the work by Lian Jia-rong and Zhang Guang (2005), where they determined the molecular structure of a related naphthalene derivative (Lian Jia-rong & Zhang Guang, 2005). Such analyses are crucial for understanding the geometric configuration, bond lengths, and angles, providing insights into the molecular structure of N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-(naphthalen-2-ylsulfonyl)benzamide.
Chemical Reactions and Properties
The reactivity and interaction with other chemicals are essential for understanding a compound's applications and stability. For instance, the study by Abbasi et al. (2015) on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides involved reactions under dynamic pH control, which could relate to the chemical behavior of similar complex molecules (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-ul-ain, & Shah, 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For example, Ghodke et al. (2021) characterized a series of polyamides for their solubility in organic solvents, thermal stability, and amorphous nature, which provides a basis for predicting the behavior of N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-(naphthalen-2-ylsulfonyl)benzamide in various conditions (Ghodke, Tamboli, Diwate, Gurame, Ubale, Bhorkade, & Maldar, 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds structurally related to N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-(naphthalen-2-ylsulfonyl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives of naphthalene substituted with different functional groups have shown activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ravichandiran et al., 2019).
Antibacterial Agents
Naphthalen-1-ylmethyl substituted compounds have been synthesized and shown to possess potent antibacterial activities against various bacterial strains, including gram-positive and gram-negative bacteria. This suggests their potential use in developing new antimicrobial agents (Gök et al., 2015).
Colorimetric Sensing
Certain benzamide derivatives with naphthalene substituents have been explored for colorimetric sensing of fluoride anions, demonstrating a unique capability to undergo color changes in the presence of specific analytes. This application is valuable in environmental monitoring and analytical chemistry (Younes et al., 2020).
Synthesis Methodologies
Research on compounds containing naphthalene and benzofuran rings often focuses on novel synthesis methods that can provide pathways to complex molecules with potential biological or material applications. For example, studies on the synthesis of polybenzoquinazolines demonstrate innovative approaches to constructing heat-resistant and soluble aromatic polymers (Ghodke et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-naphthalen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO5S/c1-17(31)27-18(2)35-26-14-12-23(16-25(26)27)30(28(32)20-7-10-22(29)11-8-20)36(33,34)24-13-9-19-5-3-4-6-21(19)15-24/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHATHDPIIISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)
![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)



![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)